
Methanesulfon-m-anisidide, 4'-(3-(methylamino)-9-acridinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- is a compound known for its significant role in medicinal chemistry, particularly as an anticancer agent. This compound is a derivative of acridine and is known for its ability to intercalate into DNA, thereby inhibiting the function of topoisomerase II, an enzyme crucial for DNA replication and cell division .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- typically involves the coupling of an acridine moiety with a methanesulfon-m-anisidide head group. The process begins with the preparation of the acridine derivative, followed by its reaction with methanesulfon-m-anisidide under specific conditions to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize any potential impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are optimized to ensure the desired transformation while maintaining the stability of the compound .
Major Products:
Wissenschaftliche Forschungsanwendungen
Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying DNA intercalation and topoisomerase inhibition. In biology, it is used to investigate the mechanisms of DNA replication and cell division. In medicine, it is being explored as a potential anticancer agent due to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells .
Wirkmechanismus
The mechanism of action of Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- involves its intercalation into DNA, which disrupts the normal function of topoisomerase II. This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting topoisomerase II, the compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately inducing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other topoisomerase II inhibitors such as etoposide, doxorubicin, and mitoxantrone. These compounds also intercalate into DNA and inhibit topoisomerase II, but they differ in their chemical structure and specific interactions with the enzyme .
Uniqueness: Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- is unique due to its specific structure, which allows for a high degree of specificity and potency in inhibiting topoisomerase II. Its ability to intercalate into DNA and form stable complexes with the enzyme-DNA cleavage complex makes it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
66147-74-8 |
|---|---|
Molekularformel |
C22H22N4O3S |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
N-[3-methoxy-4-[[3-(methylamino)acridin-9-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H22N4O3S/c1-23-14-8-10-17-20(12-14)24-18-7-5-4-6-16(18)22(17)25-19-11-9-15(13-21(19)29-2)26-30(3,27)28/h4-13,23,26H,1-3H3,(H,24,25) |
InChI-Schlüssel |
CSRQEOZYFKMLKK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


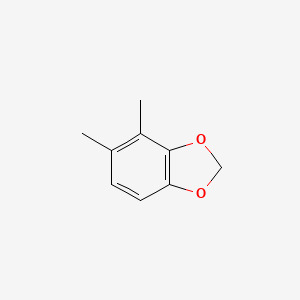

![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
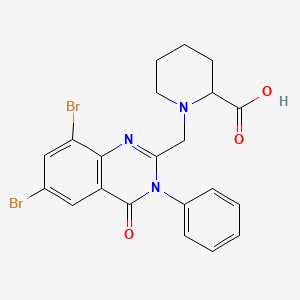
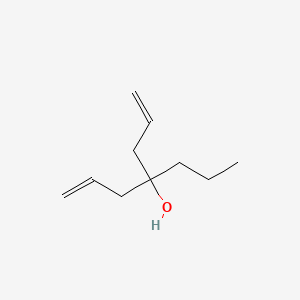


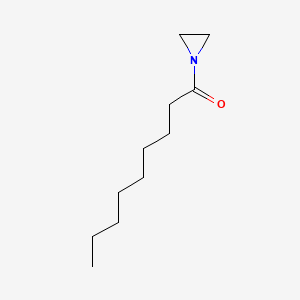
![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)


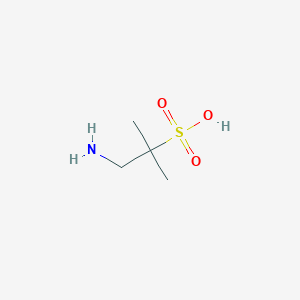

![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
